Piperidin-1-yl(5-vinylpyridin-3-yl)methanone
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Overview
Description
Piperidin-1-yl(5-vinylpyridin-3-yl)methanone is a compound that features both piperidine and pyridine rings, making it a heterocyclic compound. These types of compounds are significant in organic chemistry due to their presence in various pharmaceuticals and natural products. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-1-yl(5-vinylpyridin-3-yl)methanone typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridine ring. The key steps often include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Pyridine Ring: This step may involve the use of pyridine derivatives and coupling reactions to attach the pyridine ring to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl(5-vinylpyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Piperidin-1-yl(5-vinylpyridin-3-yl)methanone has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of piperidin-1-yl(5-vinylpyridin-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidin-1-yl(1H-pyrazol-1-yl)methanone: Another compound with a piperidine ring, but with a pyrazole ring instead of a pyridine ring.
4-(3-Aminomethyl-phenyl)-piperidin-1-yl-(5-phenethyl-pyridin-3-yl)-methanone: A compound with similar structural features but different substituents.
Uniqueness
Piperidin-1-yl(5-vinylpyridin-3-yl)methanone is unique due to the presence of both piperidine and pyridine rings, as well as the vinyl group. This combination of features may confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
(5-ethenylpyridin-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-11-8-12(10-14-9-11)13(16)15-6-4-3-5-7-15/h2,8-10H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNVPWCNGNYFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CN=C1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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